molecular formula C12H28Cl2N2O2 B4049380 1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride

1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride

Cat. No.: B4049380
M. Wt: 303.27 g/mol
InChI Key: OMHOFSZBBHKRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diphenylvinylsulfonium triflate, DBU, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act on casein kinase II subunit alpha in humans . The compound’s effects are mediated through its binding to these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride can be compared with other similar compounds, such as 4-(4-ethylpiperazin-1-yl)aniline and 2-(4-ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile . These compounds share structural similarities but differ in their specific applications and biological activities. The uniqueness of this compound lies in its diverse range of applications and its specific mechanism of action.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2.2ClH/c1-4-13-5-7-14(8-6-13)9-12(15)10-16-11(2)3;;/h11-12,15H,4-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHOFSZBBHKRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC(C)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 4
1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 5
1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Ethylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.